molecular formula C7H4F3N3 B1398625 3-Amino-6-(trifluoromethyl)picolinonitrile CAS No. 946594-89-4

3-Amino-6-(trifluoromethyl)picolinonitrile

Cat. No. B1398625
M. Wt: 187.12 g/mol
InChI Key: SNDIVORLLWTSEF-UHFFFAOYSA-N
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Description

3-Amino-6-(trifluoromethyl)picolinonitrile is a chemical compound with the CAS Number: 946594-89-4 . It has a molecular weight of 187.12 and its IUPAC name is 3-amino-6-(trifluoromethyl)-2-pyridinecarbonitrile .


Molecular Structure Analysis

The InChI code for 3-Amino-6-(trifluoromethyl)picolinonitrile is 1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Amino-6-(trifluoromethyl)picolinonitrile is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Trifluoromethylated Amino Compounds

Trifluoromethylated amino compounds are synthesized using trifluoroacetaldehyde as a starting compound. These compounds, including derivatives related to 3-Amino-6-(trifluoromethyl)picolinonitrile, are crucial in producing trifluoroethylamino derivatives through reductive amination reactions. Such derivatives have applications ranging from pharmaceuticals to agrochemicals due to their unique chemical properties imparted by the trifluoromethyl group (H. Mimura et al., 2010).

Phototriggered DNA Phosphoramidate Ligation

Another notable application involves the use of N-methyl picolinium carbamate for phototriggered nonenzymatic DNA phosphoramidate ligation. This methodology leverages the unique reactivity of picolinonitrile derivatives for initiating controlled ligation reactions, offering new avenues in the study of nucleic acid chemistry and synthetic biology (Jonathan Cape et al., 2012).

Coordination Chemistry and Material Science

Research on coordination environments and pseudopolymorphism in complexes with picolinic acid and amino picoline derivatives, closely related to 3-Amino-6-(trifluoromethyl)picolinonitrile, elucidates the versatility of these compounds in forming metal-organic frameworks (MOFs). These MOFs have potential applications in gas storage, catalysis, and as sensors due to their adjustable porosity and functional sites (M. Tabatabaee et al., 2013).

Organic Synthesis and Catalysis

The synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles, involving gold(I)-catalyzed cyclization, showcases the role of picolinonitrile derivatives in facilitating novel organic transformations. These methodologies contribute to the development of complex organic molecules with potential applications in medicinal chemistry and material science (S. Fukuhara et al., 2018).

Enhancement of Luminescent Properties

Picolinamidination of amino groups in peptides, a process that can be related to the functionalization of picolinonitrile derivatives, significantly enhances the matrix-assisted laser desorption/ionization (MALDI) signal of peptides. This enhancement has implications for improving mass spectrometric analyses in proteomics and other fields requiring sensitive detection methods (Jong-Seo Kim et al., 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H320, H335 , which correspond to harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively .

Relevant Papers The search results did not provide specific papers related to 3-Amino-6-(trifluoromethyl)picolinonitrile . For a more comprehensive review of the literature, a more detailed search of academic databases may be necessary.

properties

IUPAC Name

3-amino-6-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-2-1-4(12)5(3-11)13-6/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDIVORLLWTSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(trifluoromethyl)picolinonitrile

Synthesis routes and methods

Procedure details

12.5 g (0.434 mol, 1 eq) of 5-amino-6-iodo-2-(trifluoromethyl)pyridine was dissolved in 125 mL of dry DMF and degasified with nitrogen for 5 min. 6.1 g (0.519 mol, 1.2 eq) of zinc cyanide and 5 g (0.1 eq) of Pd(PPh3)4 were added and heated at 100° C. for over night. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine and concentrated. The crude product obtained was purified by 60-120 silica gel using 15% of ethyl acetate in pet ether to get 7 g (86.31%) of pale yellow solid. 1H NMR (CDCl3, 400 MHz): 4.85 (2H, bs), 7.25 (1H, d), 7.62 (1H, d). MS 188 (M+H)+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
86.31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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